

Application Note: Analysis of Aziprotryne using Gas Chromatography-Mass Spectrometry (GC-MS)

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Compound of Interest

Compound Name: Aziprotryne

Cat. No.: B1232060

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Aziprotryne is a triazine herbicide used for selective weed control in various crops. Monitoring its presence in environmental and agricultural samples is crucial due to potential ecological and health impacts. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for the identification and quantification of semi-volatile compounds like **Aziprotryne**.^[1] This application note provides a detailed protocol for the analysis of **Aziprotryne** using GC-MS, covering sample preparation, instrument parameters, and data analysis.

Principle

The GC-MS technique separates chemical mixtures based on the differential partitioning of components between a gaseous mobile phase and a solid or liquid stationary phase within a capillary column.^[1] After separation in the gas chromatograph, compounds enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting charged fragments are separated by their mass-to-charge ratio (m/z), producing a unique mass spectrum for each compound that allows for definitive identification and quantification.^[1]

Experimental Protocols

Sample Preparation

Effective sample preparation is critical to isolate **Aziprotryne** from the sample matrix and eliminate interfering substances.^[2] The choice of method depends on the matrix type.

A. Protocol for Water Samples (Liquid-Liquid Extraction - LLE)

- **Sample Collection:** Collect water samples in clean glass containers to prevent contamination.^[1]
- **pH Adjustment:** Adjust the pH of a 500 mL water sample to neutral (pH ~7.0).
- **Solvent Extraction:** Transfer the sample to a 1 L separatory funnel. Add 30 mL of dichloromethane (DCM).
- **Mixing:** Shake the funnel vigorously for 2 minutes, periodically venting to release pressure. Allow the layers to separate.^[1]
- **Collection:** Drain the lower organic layer (DCM) into a flask.
- **Repeat Extraction:** Repeat the extraction process (steps 3-5) two more times with fresh 30 mL portions of DCM. Combine all organic extracts.
- **Drying:** Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove residual water.
- **Concentration:** Evaporate the solvent under a gentle stream of nitrogen at a temperature below 40°C to a final volume of 1 mL.^[3]
- **Reconstitution:** The sample is now ready for GC-MS injection. If necessary, transfer to an autosampler vial.^[1]

B. Protocol for Soil/Food Samples (Solid Phase Extraction - SPE)

- **Sample Homogenization:** Weigh 10 g of a homogenized sample into a centrifuge tube.
- **Extraction:** Add 20 mL of acetonitrile, vortex for 1 minute, and sonicate for 15 minutes.

- Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.
- Supernatant Collection: Carefully collect the supernatant (the liquid extract).
- SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
- Sample Loading: Load the collected supernatant onto the conditioned SPE cartridge.[\[1\]](#)
- Washing (Interference Removal): Wash the cartridge with 5 mL of a water/methanol mixture (90:10 v/v) to remove polar impurities.
- Elution: Elute the target analyte (**Aziprotryne**) from the cartridge using 10 mL of ethyl acetate.[\[1\]](#)
- Concentration: Evaporate the eluate to dryness under a gentle nitrogen stream and reconstitute the residue in 1 mL of hexane or ethyl acetate for GC-MS analysis.[\[3\]](#)

GC-MS Instrumental Analysis

The following parameters provide a starting point and may require optimization for specific instruments and matrices.

Table 1: GC-MS Instrument Parameters

Parameter	Value
Gas Chromatograph (GC)	
Column	HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[4][5]
Carrier Gas	Helium or Hydrogen, constant flow rate of 1.0 mL/min[4][6]
Injection Mode	Splitless (for trace analysis)[3][4]
Injection Volume	1 µL
Injector Temperature	250°C[4][5]
Oven Temperature Program	Initial: 80°C, hold for 1 min. Ramp: 15°C/min to 280°C. Hold: 5 min at 280°C.
Mass Spectrometer (MS)	
Ionization Mode	Electron Impact (EI)[7]
Ionization Energy	70 eV
Ion Source Temperature	230°C
Quadrupole Temperature	150°C
Acquisition Mode	Scan (m/z 40-300) for identification; Selected Ion Monitoring (SIM) for quantification
Transfer Line Temperature	280°C

Data Presentation

Quantitative analysis of **Aziprotryne** relies on monitoring specific ions. The molecular ion and its most abundant, stable fragments are selected for high sensitivity and specificity.

Table 2: Mass Spectrometric Data for **Aziprotryne**

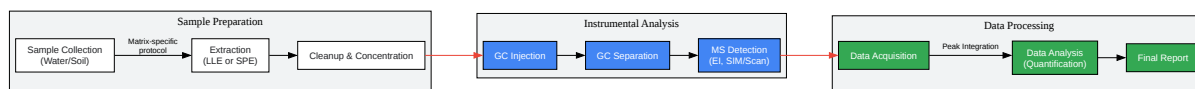
Analyte	Molecular Formula	Molecular Weight (g/mol)	Quantifier Ion (m/z)	Qualifier Ion 1 (m/z)	Qualifier Ion 2 (m/z)
Aziprotryne	C ₇ H ₁₁ N ₇ S	225.27[8]	210	168	184

Data derived from NIST Mass Spectrometry Data Center[8]. The quantifier ion is typically the most abundant fragment for maximum sensitivity, while qualifier ions confirm the identity of the compound.

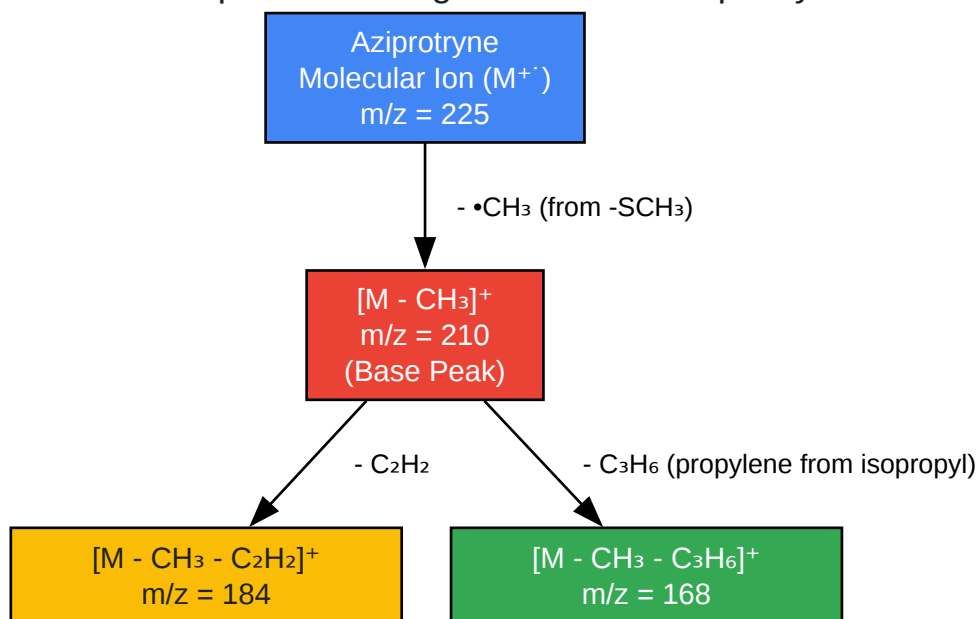
Visualizations

Experimental Workflow

The overall process from sample collection to final data analysis is depicted below. This workflow ensures a systematic approach for reliable and reproducible results.



Proposed EI Fragmentation of Aziprotryne



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